molecular formula C8H4ClF13 B12679278 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride CAS No. 64018-25-3

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride

Cat. No.: B12679278
CAS No.: 64018-25-3
M. Wt: 382.55 g/mol
InChI Key: TYIZCYGZKIZQIH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and hydrophobicity. This compound is often used in various industrial applications due to its resistance to chemical reactions and environmental degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride typically involves the fluorination of octyl chloride. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. These reactions typically occur under mild conditions, with the chlorine atom being replaced by the nucleophile.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used to add to the carbon-fluorine bonds.

Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions results in the formation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.

Scientific Research Applications

Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is used as a precursor for the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and hydrophobicity.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as imaging agents due to their stability and resistance to metabolic degradation.

Industry: In industrial applications, this compound is used in the production of specialty coatings, lubricants, and surfactants. Its resistance to chemical reactions and environmental degradation makes it ideal for use in harsh environments.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is primarily based on its ability to undergo substitution and addition reactions. The presence of multiple fluorine atoms creates a highly stable and hydrophobic molecule, which can interact with various substrates through van der Waals forces and other non-covalent interactions. These interactions are crucial in applications such as coatings and surfactants, where the compound forms a protective barrier on surfaces.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • Perfluorooctyl methacrylate
  • 2-(Perfluorohexyl)ethyl methacrylate

Uniqueness: Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride is unique due to its specific substitution pattern and the presence of a chlorine atom. This structural difference influences its reactivity and the types of reactions it can undergo. Additionally, the presence of the chlorine atom allows for further functionalization, making it a versatile intermediate in the synthesis of more complex fluorinated compounds.

Properties

IUPAC Name

8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZCYGZKIZQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880541
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64018-25-3
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064018253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl chloride
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